Cas no 920385-65-5 (1-(3-bromobenzoyl)-4-3-(4-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine)
1-(3-bromobenzoyl)-4-3-(4-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine Chemical and Physical Properties
Names and Identifiers
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- (3-bromophenyl)-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
- 1-(3-bromobenzoyl)-4-3-(4-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine
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- Inchi: 1S/C21H17BrFN7O/c22-15-3-1-2-14(12-15)21(31)29-10-8-28(9-11-29)19-18-20(25-13-24-19)30(27-26-18)17-6-4-16(23)5-7-17/h1-7,12-13H,8-11H2
- InChI Key: HXSHLVOQPJGQLC-UHFFFAOYSA-N
- SMILES: C(C1=CC=CC(Br)=C1)(N1CCN(C2=NC=NC3N(C4=CC=C(F)C=C4)N=NC=32)CC1)=O
1-(3-bromobenzoyl)-4-3-(4-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2865-0364-2μmol |
1-(3-bromobenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine |
920385-65-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2865-0364-5μmol |
1-(3-bromobenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine |
920385-65-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2865-0364-10μmol |
1-(3-bromobenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine |
920385-65-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2865-0364-20μmol |
1-(3-bromobenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine |
920385-65-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2865-0364-1mg |
1-(3-bromobenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine |
920385-65-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2865-0364-2mg |
1-(3-bromobenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine |
920385-65-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2865-0364-3mg |
1-(3-bromobenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine |
920385-65-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2865-0364-4mg |
1-(3-bromobenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine |
920385-65-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2865-0364-5mg |
1-(3-bromobenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine |
920385-65-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2865-0364-10mg |
1-(3-bromobenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine |
920385-65-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
1-(3-bromobenzoyl)-4-3-(4-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine Related Literature
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Additional information on 1-(3-bromobenzoyl)-4-3-(4-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine
Introduction to 1-(3-bromobenzoyl)-4-3-(4-fluorophenyl)-3H-1,2,3triazolo[4,5-d]pyrimidin-7-ylpiperazine (CAS No. 920385-65-5) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
The compound 1-(3-bromobenzoyl)-4-3-(4-fluorophenyl)-3H-1,2,3triazolo[4,5-d]pyrimidin-7-ylpiperazine, identified by its CAS number 920385-65-5, represents a significant advancement in the realm of chemical biology and medicinal chemistry. This heterocyclic molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential pharmacological properties and its role in the development of novel therapeutic agents. The structural composition of this compound includes a piperazine moiety linked to a triazolopyrimidine scaffold, further functionalized with a 3-bromobenzoyl group and a 4-fluorophenyl substituent. Such structural features not only contribute to its unique chemical profile but also open up diverse possibilities for its application in drug discovery and molecular research.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of triazolopyrimidine derivatives due to their demonstrated efficacy in modulating various biological pathways. The presence of the triazolo[4,5-d]pyrimidin core in 1-(3-bromobenzoyl)-4-3-(4-fluorophenyl)-3H-1,2,3triazolo[4,5-d]pyrimidin-7-ylpiperazine imparts it with potential bioactivity against a range of targets, including kinases and other enzymes implicated in diseases such as cancer and inflammation. Furthermore, the 4-fluorophenyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for further medicinal chemistry optimization.
One of the most compelling aspects of this compound is its versatility in serving as a building block for more complex molecules. The 3-bromobenzoyl moiety provides a reactive site for further functionalization via cross-coupling reactions, allowing chemists to tailor its properties for specific applications. This adaptability has made it a valuable tool in synthetic chemistry laboratories aiming to develop novel scaffolds with improved pharmacokinetic profiles. The combination of these structural elements not only enhances the compound's potential as an active pharmaceutical ingredient (API) but also makes it a fascinating subject for academic research.
Recent studies have highlighted the importance of fluorinated aromatic rings in medicinal chemistry due to their ability to modulate receptor binding affinity and metabolic resistance. The incorporation of the 4-fluorophenyl group in 1-(3-bromobenzoyl)-4-3-(4-fluorophenyl)-3H-1,2,3triazolo[4,5-d]pyrimidin-7-ylpiperazine aligns with this trend, suggesting that it may exhibit enhanced binding affinity to biological targets compared to its non-fluorinated counterparts. This feature has prompted researchers to investigate its potential as an inhibitor or modulator of key therapeutic targets.
The piperazine ring is another critical structural feature that contributes to the compound's pharmacological profile. Piperazine derivatives are well-known for their broad spectrum of biological activities, including antipsychotic, antihistaminic, and antiparasitic effects. In 1-(3-bromobenzoyl)-4-3-(4-fluorophenyl)-3H-1,2,3triazolo[4,5-d]pyrimidin-7-ylpiperazine, the piperazine moiety is strategically positioned to interact with biological targets, potentially enhancing the compound's efficacy and selectivity. This underscores the importance of rational drug design in leveraging known pharmacophores to develop new therapeutic entities.
The synthesis of this compound involves multi-step organic transformations that showcase the ingenuity of modern synthetic methodologies. The introduction of the triazolo[4,5-d]pyrimidin scaffold requires precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the heterocyclic core efficiently. These synthetic strategies not only highlight the compound's complexity but also demonstrate the progress achieved in synthetic organic chemistry over recent decades.
The potential applications of 1-(3-bromobenzoyl)-4-3-(4-fluorophenyl)-3H-1,2,3triazolo[4,5-d]pyrimidin-7-ylpiperazine extend beyond traditional pharmaceuticals. Its unique structural features make it an attractive candidate for use in biochemical assays and high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates. Additionally, its role as a research tool in understanding enzyme mechanisms and ligand-receptor interactions cannot be overstated. Such applications contribute significantly to advancing our understanding of complex biological systems and accelerating the discovery of new treatments.
The growing interest in this compound is also reflected in the increasing number of patents filed around its synthesis and derivatives. Industry leaders and academic institutions alike are recognizing its potential value as both a starting material and an intermediate in drug development pipelines. This trend underscores the importance of investing in research that explores novel molecular entities with unmet therapeutic needs.
Looking ahead, future research directions may focus on optimizing the pharmacokinetic properties of 1-(3-bromobenzoyl)-4-3-(4-fluorophenyl)-3H-1,2,3triazolo[4,5-d]pyrimidin-7-ylpiperazine through structure-based drug design approaches. By leveraging computational modeling techniques such as molecular docking and quantum mechanics simulations, researchers can gain insights into how small modifications might enhance its bioactivity or reduce off-target effects. Such efforts are essential for translating promising chemical entities into safe and effective therapeutic agents.
In conclusion,1-(3-bromobenzoyl)-4-3-(4-fluorophenyl)-3H-1,2,3triazolo[4,5-d]pyrimidin-7-ylpiperazine (CAS No. 920385-65-5) stands out as a remarkable example of how intricate molecular structures can lead to significant advancements in chemical biology and medicinal chemistry. Its unique combination of structural features positions it as a versatile tool for both academic research and industrial applications. As our understanding of biological systems continues to evolve,so too will our ability to harness compounds like this one for improving human health.
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